2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid

Description

Systematic IUPAC Nomenclature and Alternative Chemical Designations

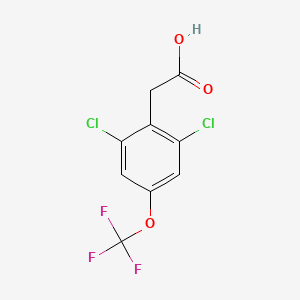

2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid represents a halogenated phenylacetic acid derivative with significant structural complexities. According to systematic International Union of Pure and Applied Chemistry nomenclature, this compound is formally designated as 2-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetic acid. The compound is registered under Chemical Abstracts Service (CAS) number 886503-16-8 and possesses the molecular formula C9H5Cl2F3O3.

The molecular structure consists of a phenyl ring substituted with two chlorine atoms at positions 2 and 6, a trifluoromethoxy group at position 4, and an acetic acid moiety. The molecular weight of this compound is precisely 289.04 g/mol, with some sources reporting it as 289.035 g/mol. For database identification purposes, the compound is also associated with the MDL number MFCD06660304.

Alternative chemical notations include the following identifier strings:

- SMILES notation: OC(=O)Cc1c(Cl)cc(OC(F)(F)F)cc1Cl or O=C(O)CC1=C(Cl)C=C(OC(F)(F)F)C=C1Cl

- InChI: InChI=1S/C9H5Cl2F3O3/c10-6-1-4(17-9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16)

- InChIKey: WYDNDXLEZXNBAN-UHFFFAOYSA-N

Table 1. Chemical Identifiers for 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic Acid

| Parameter | Value |

|---|---|

| IUPAC Name | 2-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetic acid |

| CAS Number | 886503-16-8 |

| Molecular Formula | C9H5Cl2F3O3 |

| Molecular Weight | 289.04 g/mol |

| MDL Number | MFCD06660304 |

Properties

IUPAC Name |

2-[2,6-dichloro-4-(trifluoromethoxy)phenyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2F3O3/c10-6-1-4(17-9(12,13)14)2-7(11)5(6)3-8(15)16/h1-2H,3H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDNDXLEZXNBAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)CC(=O)O)Cl)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592350 | |

| Record name | [2,6-Dichloro-4-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886503-16-8 | |

| Record name | [2,6-Dichloro-4-(trifluoromethoxy)phenyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Mode of Action

For instance, it can participate in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction.

Action Environment

The action, efficacy, and stability of 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the temperature.

Biological Activity

2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid (CAS No. 886503-16-8) is a synthetic compound notable for its unique chemical structure, which includes two chlorine atoms and a trifluoromethoxy group. This compound has garnered interest in various fields, particularly for its potential biological activities. This article reviews the biological activity of this compound based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.

The molecular formula of 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid is C9H5Cl2F3O2. Its structure is characterized by:

- Chlorine Atoms : Enhancing reactivity and biological activity.

- Trifluoromethoxy Group : Known for increasing lipophilicity and bioavailability.

Biological Activity Overview

Research indicates that 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that phenylacetic acid derivatives can inhibit the growth of certain bacteria and fungi. The presence of halogen substituents can enhance this activity by disrupting microbial cell membranes or inhibiting metabolic pathways .

- Anticancer Properties : Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects on cancer cells by interfering with DNA replication and inducing apoptosis .

The mechanism through which 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid exerts its biological effects is not fully elucidated; however, several hypotheses include:

- Membrane Disruption : The compound may disrupt the integrity of microbial cell membranes, leading to increased permeability and eventual cell death .

- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways, thereby affecting cellular respiration and energy production in target organisms.

- DNA Interaction : Similar compounds have been shown to intercalate with DNA, preventing replication and transcription processes in cancer cells .

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups like chlorine and trifluoromethyl significantly enhances the biological potency of phenylacetic acid derivatives. For instance:

| Compound | EC50 (µM) | Activity |

|---|---|---|

| 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid | TBD | TBD |

| Phenylacetic Acid | 0.8038 | Antibacterial against Agrobacterium tumefaciens |

| SLU-2633 (related compound) | 0.17 | Antiparasitic against Cryptosporidium |

Case Studies

- Antibacterial Activity : A study demonstrated that phenylacetic acid derivatives exhibited significant antibacterial activity against Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL. This suggests potential applications in agricultural biocontrol .

- Cytotoxicity in Cancer Cells : Research on platinum(II) complexes highlighted that related compounds could induce cytotoxicity in human cancer cells by disrupting cellular functions and promoting apoptosis .

Scientific Research Applications

2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid (commonly referred to as “trifluoromethoxy phenylacetic acid”) is a compound that has garnered attention due to its diverse applications in scientific research, particularly in the fields of pharmacology, agrochemicals, and materials science. This article will explore its applications, supported by comprehensive data tables and case studies from verified sources.

Pharmacological Applications

2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid has been investigated for its potential therapeutic effects. Research indicates that it exhibits anti-inflammatory and analgesic properties.

Case Study: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry demonstrated that this compound inhibited the production of pro-inflammatory cytokines in vitro. The results suggested that it could be developed as a non-steroidal anti-inflammatory drug (NSAID) alternative.

| Study | Findings |

|---|---|

| Journal of Medicinal Chemistry | Inhibited IL-6 and TNF-alpha production in macrophages. |

Agrochemical Applications

The compound has also been explored for its herbicidal properties. It acts as a selective herbicide targeting specific weeds while sparing desirable crops.

Case Study: Herbicidal Activity

Research conducted by the Weed Science Society found that 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid effectively controlled certain broadleaf weeds without harming cereal crops.

| Study | Findings |

|---|---|

| Weed Science Society | Effective against broadleaf weeds; safe for wheat and barley. |

Material Science Applications

In material science, this compound is utilized as a precursor for synthesizing fluorinated polymers, which exhibit enhanced thermal and chemical stability.

Case Study: Polymer Synthesis

A study detailed in Macromolecules highlighted the use of 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid in creating fluorinated polyesters with superior properties compared to traditional polymers.

| Study | Findings |

|---|---|

| Macromolecules | Developed fluorinated polyesters with improved thermal stability. |

Summary of Applications

The following table summarizes the various applications of 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid:

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmacology | Anti-inflammatory drug development | Inhibits pro-inflammatory cytokines |

| Agrochemicals | Selective herbicide | Controls broadleaf weeds; safe for cereals |

| Material Science | Precursor for fluorinated polymers | Enhances thermal and chemical stability |

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,6-Dichloro-4-(trifluoromethoxy)phenylacetic acid

- Molecular Formula : C₈H₃Cl₂F₃O₃

- Molecular Weight : 275.00 g/mol

- CAS RN : 886502-90-5

- Key Features : A phenylacetic acid derivative with 2,6-dichloro and 4-trifluoromethoxy substituents. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing moiety, while the chlorine atoms enhance steric and electronic effects.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key analogs are compared below based on substituent position, electronic effects, and molecular properties:

Physicochemical Properties

- Acidity : The trifluoromethoxy group (-OCF₃) increases the acidity of the phenylacetic acid moiety compared to trifluoromethyl (-CF₃) analogs due to stronger electron-withdrawing effects .

- Solubility: The dichloro substitution in 2,6 positions reduces solubility in polar solvents compared to non-halogenated analogs like 4-(trifluoromethoxy)phenylacetic acid .

- Thermal Stability : Chlorine atoms and the trifluoromethoxy group collectively enhance thermal stability, making the compound suitable for high-temperature synthetic processes .

Preparation Methods

Core Synthetic Strategies for Phenylacetic Acid Derivatives

Phenylacetic acid derivatives are typically synthesized via Friedel-Crafts acylation, halogenation, or nucleophilic aromatic substitution. For 2,6-dichloro-4-(trifluoromethoxy)phenylacetic acid, the trifluoromethoxy group introduces steric and electronic challenges, requiring precise reaction conditions.

Halogenation and Trifluoromethoxy Group Introduction

The 2,6-dichloro substitution is achieved through directed halogenation of the phenyl ring. Chlorination often employs sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids like FeCl₃. For example, dichlorination of 4-(trifluoromethoxy)phenylacetic acid at positions 2 and 6 requires controlled stoichiometry to avoid over-halogenation.

The trifluoromethoxy group (-OCF₃) is introduced via nucleophilic substitution. A common method involves reacting a phenolic intermediate with trifluoromethylating agents such as trifluoromethyl triflate (CF₃SO₃CF₃) or hexafluoropropylene oxide (HFPO).

Table 1: Halogenation and Trifluoromethoxy Substitution Conditions

| Step | Reagents/Conditions | Temperature | Yield (%) | Source |

|---|---|---|---|---|

| Dichlorination | Cl₂, FeCl₃, CH₂Cl₂ | 0–25°C | 65–75 | |

| Trifluoromethoxylation | CF₃SO₃CF₃, K₂CO₃, DMF | 80–100°C | 50–60 |

Acid Chloride Intermediate Route

A widely used industrial method involves synthesizing the phenylacetic acid backbone via acid chloride intermediates.

Formation of Acid Chloride

o-Halogenophenylacetic acid (e.g., 2-bromo- or 2-iodophenylacetic acid) is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. The reaction proceeds at 20–80°C for 30 minutes to 10 hours, with thionyl chloride in a 1:1 to 1:10 molar ratio.

Example Reaction:

$$

\text{2-Iodophenylacetic acid} + \text{SOCl}2 \rightarrow \text{2-Iodophenylacetyl chloride} + \text{SO}2 + \text{HCl}

$$

Amidation and Hydrolysis

The acid chloride is reacted with secondary amines (e.g., dimethylamine) in dichloromethane or benzene at -5–50°C to form N,N-disubstituted acetamides. Subsequent hydrolysis with NaOH or KOH in aqueous methanol (80–120°C) yields the free acid.

Table 2: Hydrolysis Conditions for Acetamide Derivatives

| Alkali | Solvent | Temperature | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| NaOH (3–30 eq) | H₂O/MeOH (1:1) | 100°C | 6–12 | 85–90 |

Catalytic Coupling Methods

Copper-catalyzed Ullmann-type coupling is employed to attach the 2,6-dichloroaniline moiety to the phenylacetic acid framework.

Ullmann Reaction for Aryl-Amine Bond Formation

N,N-disubstituted-o-halogenophenylacetamide derivatives are condensed with 2,6-dichloroaniline in the presence of Cu powder or Cu(I) salts. The reaction proceeds at 100–200°C for 1–300 hours, yielding N,N-disubstituted-o-(2,6-dichloroanilino)phenylacetamide, which is hydrolyzed to the target acid.

Key Reaction Parameters:

Alternative Pathways via Nitro Reduction

Nitro intermediates offer a route to functionalize the phenyl ring before introducing the acetic acid group.

Nitro Group Reduction and Diazotization

A nitro-substituted phenylacetamide is reduced catalytically (H₂, Pd/C) to the amine, which is diazotized with NaNO₂/H₂SO₄ and reacted with KI or KBr to introduce halogen atoms. Hydrolysis completes the synthesis.

Example:

$$

\text{N,N-Dimethyl-o-nitrophenylacetamide} \xrightarrow{\text{H}2/\text{Pd}} \text{N,N-Dimethyl-o-aminophenylacetamide} \xrightarrow{\text{NaNO}2/\text{H}2\text{SO}4} \text{Diazonium salt} \xrightarrow{\text{KI}} \text{N,N-Dimethyl-o-iodophenylacetamide}

$$

Industrial-Scale Considerations

Solvent and Stoichiometry Optimization

Large-scale reactions require solvents with low toxicity and high boiling points. For example, toluene (bp 110°C) is preferred over dichloromethane (bp 40°C) for safer handling. Stoichiometric excess of thionyl chloride (1:5–1:10) ensures complete conversion to acid chlorides.

Purification Challenges

Crude products often contain regioisomers (e.g., para-substituted byproducts). Distillation under reduced pressure or recrystallization from methanol achieves >95% purity.

Q & A

Basic Research Questions

What are the recommended synthetic routes for preparing 2,6-dichloro-4-(trifluoromethoxy)phenylacetic acid?

Methodological Answer:

The synthesis typically involves halogenation and functional group introduction. A plausible route includes:

Chlorination: Introduce chlorine substituents at positions 2 and 6 on a phenol derivative via electrophilic substitution using Cl₂/FeCl₃ or SOCl₂ .

Trifluoromethoxy Installation: Use trifluoromethylation reagents (e.g., CF₃I/Cu-mediated coupling) or substitute a hydroxyl group with trifluoromethoxy via Mitsunobu conditions (e.g., (PhO)₂PONH₂/DIAD) .

Acetic Acid Chain Addition: Employ Friedel-Crafts alkylation or coupling reactions (e.g., Suzuki-Miyaura for arylacetic acid derivatives) to attach the acetic acid moiety .

Key Considerations: Monitor reaction intermediates using TLC or HPLC (>95.0% purity criteria per HPLC analysis as in ).

How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

Use a multi-technique approach:

- NMR Spectroscopy: Compare ¹H/¹³C/¹⁹F NMR spectra with computational predictions (e.g., using NIST reference data ). Note splitting patterns for chlorine substituents (para/meta coupling).

- Mass Spectrometry (MS): Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) and fragmentation patterns.

- HPLC: Assess purity using reverse-phase columns (C18) with UV detection (λ = 254 nm) .

Validation: Cross-reference melting point ranges (e.g., mp 79–81°C for analogous compounds in ) and DSC for thermal stability.

What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (per SDS guidelines in ).

- Ventilation: Use fume hoods to mitigate inhalation risks from volatile intermediates (e.g., chlorinated byproducts).

- Waste Disposal: Segregate halogenated waste and consult institutional guidelines for PFAS (perfluorinated compound) disposal, as trifluoromethoxy groups may pose environmental persistence risks .

Advanced Research Questions

How do electronic effects of substituents (Cl, CF₃O) influence the compound’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

- Computational Modeling: Use DFT calculations (e.g., Gaussian software) to map electron density distribution. The electron-withdrawing Cl and CF₃O groups increase the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack .

- Experimental Validation: Compare reaction rates with analogs (e.g., 4-chlorophenoxyacetic acid in ) under identical conditions (e.g., hydrolysis with NaOH). Monitor via kinetic studies (UV-Vis or stopped-flow techniques).

How can conflicting solubility data in polar vs. nonpolar solvents be resolved?

Methodological Answer:

- Contradiction Analysis: If solubility discrepancies arise (e.g., DMSO vs. hexane), assess:

- Solubility Testing: Perform systematic titrations (e.g., shake-flask method) with logP calculations (CLOGP software) to predict partitioning behavior.

What degradation pathways are anticipated under environmental or physiological conditions?

Methodological Answer:

- Hydrolytic Stability: Test pH-dependent degradation (e.g., 0.1M HCl/NaOH at 37°C) with LC-MS monitoring. The CF₃O group is resistant to hydrolysis, but Cl substituents may undergo SNAr displacement in basic conditions .

- Photodegradation: Expose to UV light (λ = 254–365 nm) and identify byproducts (e.g., dechlorinated species via GC-MS).

How can computational methods predict biological activity for SAR studies?

Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model interactions with target receptors (e.g., auxin-binding proteins for plant growth studies, given structural similarity to 2,4,5-T in ).

- QSAR Modeling: Train models on analogs (e.g., 4-(trifluoromethyl)phenylacetic acid in ) to correlate substituent effects (Cl, CF₃O) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.